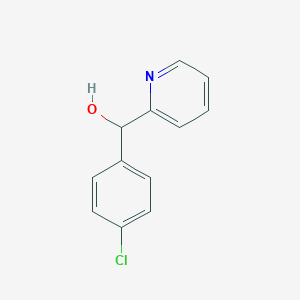

4-Chlorophenyl-2-pyridinylmethanol

描述

Overview of the Chemical Compound's Significance in Scientific Inquiry

The significance of (4-Chlorophenyl)(pyridin-2-yl)methanol in scientific research stems from its versatile applications. In organic synthesis, it serves as a crucial precursor for creating more complex molecules, allowing researchers to investigate new reaction mechanisms and develop novel synthetic methodologies. Its biological activity is a primary area of investigation, with studies exploring its interactions with various biological targets, including enzymes and cellular pathways. This has led to research into its potential as a therapeutic agent for a range of diseases. Furthermore, its chiral nature makes it a subject of interest in the development of stereoselective production methods, particularly in bioelectrochemical systems.

Historical Context of Research on (4-Chlorophenyl)(pyridin-2-yl)methanol and Related Diaryl Methanols

Research into diarylmethanes, a class of organic compounds characterized by a methane (B114726) group substituted with two aryl groups, has established them as privileged structures in medicinal chemistry. nih.gov These compounds, from both natural and synthetic origins, are present in various pharmaceutical agents and exhibit a wide range of biological activities, including anti-infectious, anti-inflammatory, and anti-cancer properties. nih.gov The synthesis of (4-Chlorophenyl)(pyridin-2-yl)methanol itself has been approached through methods such as the oxidation of 2-(p-chlorobenzyl)pyridine followed by reduction. google.com Enantioenriched diaryl-, aryl heteroaryl-, and diheteroarylmethanols are noted for their important biological and medicinal properties, driving the development of catalytic asymmetric syntheses for these compounds. nih.gov

Enantiomeric Forms of (4-Chlorophenyl)(pyridin-2-yl)methanol: (S)-CPMA and (R)-CPMA in Chiral Chemistry Research

As a chiral molecule, (4-Chlorophenyl)(pyridin-2-yl)methanol exists as two non-superimposable mirror images, or enantiomers: (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol ((S)-CPMA) and (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol ((R)-CPMA). These enantiomers are critical intermediates in the synthesis of specific antiallergy drugs. For instance, they are used in the production of bepotastine (B66143) and carbinoxamine (B1668352). chemicalbook.com The distinct stereochemistry of each enantiomer can lead to different biological activities, making their separation and enantioselective synthesis a key focus in chiral chemistry research. nih.gov Biocatalysts, such as certain alcohol dehydrogenases, have been shown to preferentially produce the (S)-enantiomer. researchgate.net

Table 1: Enantiomers of (4-Chlorophenyl)(pyridin-2-yl)methanol

| Enantiomer | CAS Number |

| (S)-CPMA | 176022-47-2 |

| (R)-CPMA | 112966-26-4 |

Data sourced from Benchchem

Structural Basis for Research Interest: Pyridine (B92270) Ring, 4-Chlorophenyl Group, and Hydroxymethyl Bridge

The research interest in (4-Chlorophenyl)(pyridin-2-yl)methanol is largely due to the specific functionalities of its constituent parts:

Pyridine Ring: The pyridine ring is a common heterocyclic scaffold in drug design, known to enhance a molecule's biochemical potency, metabolic stability, and permeability. nih.gov Pyridine and its derivatives are found in numerous natural products and FDA-approved drugs, exhibiting a wide range of pharmacological activities. nih.govrsc.org The nitrogen atom in the pyridine ring can improve water solubility, a desirable property for pharmaceutical compounds. nih.gov

4-Chlorophenyl Group: The 4-chlorophenyl group consists of a phenyl ring with a chlorine atom at the fourth position. ontosight.ai This moiety is frequently found in pharmaceuticals and agrochemicals. ontosight.ai Chlorine-containing compounds are prevalent in FDA-approved drugs and can significantly influence a molecule's biological activity. nih.gov Derivatives of 4-chlorophenyl have been investigated for antimicrobial, anti-inflammatory, and anticancer applications. ontosight.ai

Hydroxymethyl Bridge: The hydroxymethyl group (-CH₂OH) can be introduced into molecules to create more hydrophilic derivatives. nih.gov This functional group can also act as a pharmacophore, facilitating molecular recognition by bioreceptors through hydrophilic and hydrophobic interactions. nih.gov The hydroxymethyl bridge in (4-Chlorophenyl)(pyridin-2-yl)methanol is a key site for further chemical modifications and plays a role in the compound's reactivity. taylorandfrancis.com

Current Research Trends and Future Directions for (4-Chlorophenyl)(pyridin-2-yl)methanol

Current research on (4-Chlorophenyl)(pyridin-2-yl)methanol is multifaceted. One area of focus is its potential pharmacological applications. For example, studies have suggested it may act as a dual binding site inhibitor for aromatase, which could have implications for hormone-dependent breast cancer. Another research avenue is its influence on metabolic pathways, with investigations showing it can alter drug metabolism profiles, potentially leading to the development of safer therapeutic agents.

Future research will likely continue to explore its synthesis, particularly enantioselective methods to produce pure (S)-CPMA and (R)-CPMA for pharmaceutical applications. researchgate.net Further investigation into its biological activities and potential as a scaffold for new drug discovery is also anticipated. The development of more efficient and environmentally friendly synthetic routes, such as continuous biosynthesis, represents a promising future direction. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-chlorophenyl)-pyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUPOFQRQNJDNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801286693 | |

| Record name | α-(4-Chlorophenyl)-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27652-89-7 | |

| Record name | α-(4-Chlorophenyl)-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27652-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)(pyridin-2-yl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027652897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27652-89-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 27652-89-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-(4-Chlorophenyl)-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(4-chlorophenyl)pyridine-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-CHLOROPHENYL)(PYRIDIN-2-YL)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WG0AN693Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of (4-Chlorophenyl)(pyridin-2-yl)methanol Enantiomers

The synthesis of individual enantiomers of (4-Chlorophenyl)(pyridin-2-yl)methanol is of significant interest as these chiral alcohols are key intermediates in the production of various pharmaceutical compounds, including the antiallergy drug bepotastine (B66143). The primary route to these enantiopure alcohols involves the stereoselective, or asymmetric, reduction of the prochiral ketone, (4-Chlorophenyl)(pyridin-2-yl)ketone (CPMK). acs.orgnih.gov

Biocatalysis has emerged as a cost-effective and environmentally friendly approach for the asymmetric reduction of ketones to produce chiral alcohols. acs.org This method often circumvents the need for harsh chemical reagents and provides high levels of stereoselectivity.

Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible reduction of ketones to their corresponding secondary alcohols. kfupm.edu.sa These biocatalysts are highly valued for their ability to produce optically active alcohols with high enantiomeric excess (ee). The stereochemical outcome of ADH-catalyzed reductions is often predictable by Prelog's rule, which states that the hydride from the nicotinamide (B372718) cofactor is delivered to the re-face of the ketone's carbonyl group, typically yielding the (S)-alcohol. kfupm.edu.sanih.gov However, protein engineering has enabled the creation of enzyme variants that can produce the opposite (anti-Prelog) enantiomer. kfupm.edu.sa

Asymmetric Reduction of (4-Chlorophenyl)(pyridin-2-yl)ketone (CPMK)

Biocatalytic Approaches Utilizing Alcohol Dehydrogenases (ADHs)

Application of Thermoanaerobacter Mutants

ADHs from thermophilic organisms, such as those from the genera Thermoanaerobacter and Thermoanaerobium, are particularly robust catalysts, often exhibiting high resistance to organic solvents and elevated temperatures. kfupm.edu.sa The secondary alcohol dehydrogenase from Thermoanaerobium brockii (TbADH) and Thermoanaerobacter pseudoethanolicus (TeSADH) are well-studied examples. kfupm.edu.sa

While wild-type enzymes can be effective, protein engineering has been employed to create mutants with improved activity, stability, and substrate scope, especially towards bulky ketones like CPMK. acs.orgresearchgate.net For instance, mutations in the substrate-binding pocket of TeSADH, such as the W110A mutant, have been shown to enhance the enzyme's ability to reduce phenyl ring-containing ketones. nih.gov Expanding the substrate binding pocket can accommodate ketones with bulky substituents on both sides of the carbonyl group. researchgate.net Further engineering of TeSADH, guided by molecular simulations, has led to mutants with significantly increased catalytic efficiency (kcat) for the synthesis of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol, achieving space-time yields as high as 263.4 g·L⁻¹·day⁻¹. researchgate.net

| Enzyme Mutant | Substrate | Product | Key Improvement |

|---|---|---|---|

| TeSADH seq5-D150I | (4-Chlorophenyl)(pyridin-2-yl)ketone | (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol | Threefold increase in kcat and high space-time yield. |

| TeSADH W110A/I86A | 1,2-diphenylethanone | (R)-1,2-diphenylethanol | Expanded binding pocket to accommodate bulky-bulky ketones. |

Role of NADPH Regeneration Systems

The reductive power for ADH-catalyzed reactions is supplied by nicotinamide cofactors, typically reduced nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.govnih.gov This cofactor is an essential electron donor in numerous biosynthetic reactions. nih.gov However, NADPH is expensive, making its use in stoichiometric amounts economically unfeasible for large-scale synthesis. Therefore, an efficient in situ regeneration system is required to continuously convert the oxidized form (NADP+) back to the active NADPH. nih.gov

There are two primary strategies for cofactor regeneration:

Substrate-coupled regeneration : This approach uses a single ADH and a sacrificial co-substrate, often 2-propanol. The ADH oxidizes the 2-propanol to acetone, which in turn reduces the NADP+ to NADPH, driving the primary reduction of the target ketone. kfupm.edu.sanih.gov

Enzyme-coupled regeneration : This method employs a second enzyme and its corresponding substrate to regenerate the cofactor. A common system pairs the primary ADH with a glucose dehydrogenase (GDH). The GDH oxidizes glucose to gluconolactone, concomitantly reducing NADP+ to NADPH. tandfonline.comresearchgate.net This approach can lead to shorter reaction times and higher product yields compared to substrate-coupled systems. tandfonline.com

Continuous Biocatalytic Synthesis in Biphasic Microreaction Systems

To enhance productivity and simplify downstream processing, continuous reaction setups are increasingly employed. Packed bed reactors (PBRs), a type of microreaction system, containing immobilized enzymes offer a robust platform for continuous synthesis. researchgate.net For the production of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol, an ADH and a glucose dehydrogenase (for NADPH regeneration) can be co-immobilized onto a solid support, such as porous beads. researchgate.net

The substrate solution, containing the CPMK and glucose, is continuously passed through the reactor. The product is then recovered from the outflow. This setup can be integrated with in situ product recovery, for example, by using a resin that selectively adsorbs the alcohol product, thereby preventing product inhibition and simplifying purification. researchgate.net Biphasic systems, which use an aqueous phase for the enzymatic reaction and an organic phase to dissolve the substrate and extract the product, can also overcome issues of low substrate solubility and product inhibition. tandfonline.com

Use of Recombinant Escherichia coli as Whole-Cell Catalysts

Instead of using purified enzymes, whole microbial cells can be used as self-contained biocatalysts. nih.govnih.gov Escherichia coli is a common host for this purpose because it is easy to genetically modify and cultivate. nih.gov For the reduction of CPMK, E. coli cells can be engineered to overexpress the desired ADH. researchgate.netnih.gov

A significant advantage of the whole-cell approach is that the cells can provide their own cofactor regeneration machinery, obviating the need to add a second enzyme like GDH. nih.govnih.gov By co-expressing the gene for an ADH along with a gene for an enzyme like formate (B1220265) dehydrogenase (FDH) or glucose-6-phosphate dehydrogenase, the cell's internal metabolism can be harnessed to continuously supply NADPH to the primary reaction. nih.govpromega.com This strategy has been shown to significantly improve NADPH supply and increase the productivity and enantioselectivity of biotransformations. nih.gov Using lyophilized recombinant E. coli cells can also allow reactions to be performed in non-aqueous media or with minimal water, which can be advantageous for substrates or products that are unstable in aqueous solutions. rsc.org

| System | Advantages | Disadvantages |

|---|---|---|

| Isolated Enzymes | High purity, no side reactions from other cellular enzymes. | Costly purification, may have lower stability, requires external cofactor regeneration. nih.gov |

| Whole-Cell Catalysts | No enzyme purification needed, contains intrinsic cofactor regeneration systems, more stable. nih.govnih.gov | Potential for side reactions, transport of substrate/product across cell membrane can be limiting. |

Improving Stereoselectivity of Alcohol Dehydrogenases (e.g., KpADH)

The biocatalytic synthesis of chiral alcohols, such as (S)-(4-chlorophenyl)(pyridin-2-yl)methanol, represents an environmentally conscious and highly selective alternative to traditional chemical reductions. researchgate.net Alcohol dehydrogenases (ADHs) are instrumental in the asymmetric reduction of prochiral ketones to produce enantiopure alcohols. researchgate.net

Research has demonstrated the effective use of reductases from Kluyveromyces polysporus (KpADH), expressed in E. coli, for the enantioselective reduction of the precursor ketone, (4-chlorophenyl)(pyridin-2-yl)methanone. This biocatalytic process can yield (S)-(4-chlorophenyl)(pyridin-2-yl)methanol with an enantiomeric excess (ee) greater than 99%.

Strategies to enhance the efficiency and stereoselectivity of these enzymatic reactions include process engineering. Key improvements involve:

Biphasic Systems : The use of a water-cyclohexane biphasic system helps to overcome substrate solubility limitations and mitigate product inhibition.

Microreactor Technology : Continuous-flow microreactors, particularly those with 3D bending microchannels, can generate a significantly larger interfacial area compared to traditional batch reactors. This enhancement reduces mass transfer limitations and can shorten reaction times dramatically—from 270 minutes in batch reactors to just 80 minutes in a microreactor, while maintaining high stereoselectivity and achieving a yield of 99.6%.

Enzyme Immobilization : For continuous synthesis, ADHs can be co-immobilized with other enzymes, such as glucose dehydrogenase for cofactor (NAD(P)H) regeneration, onto carrier materials like porous ceramic/agarose composite beads. researchgate.net This approach facilitates the creation of packed-bed reactors for sustained production. researchgate.net

Protein Engineering : General principles of improving enzyme stereoselectivity involve rational design and site-directed mutagenesis. nih.govnih.gov By modifying amino acid residues in the enzyme's active site, it is possible to block the binding of an undesired stereoisomer or better accommodate the desired one, thus enhancing selectivity. nih.gov

The following table provides a comparative analysis of the biocatalytic microreactor method versus a standard chemical reduction for producing (4-Chlorophenyl)(pyridin-2-yl)methanol.

| Parameter | Biocatalytic (Microreactor) | Chemical (KBH₄) |

|---|---|---|

| Time | 80 min | 120 min |

| Yield | 99.6% | 97% |

| Enantiomeric Excess | >99% | Racemic |

| Solvent System | Water-Cyclohexane | Methanol (B129727) |

Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone Derivatives

Asymmetric hydrogenation of prochiral ketones is a powerful, atom-efficient, and environmentally benign method for synthesizing enantiomerically enriched alcohols. acs.orgnih.gov The development of transition-metal catalysts has been central to achieving high reactivity and enantioselectivity in the hydrogenation of various ketones, including heteroaromatic variants like phenyl(pyridin-2-yl)methanone. acs.orgresearchgate.net

Several classes of transition metal complexes have proven effective for the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone and its derivatives, consistently delivering high enantioselectivity. acs.orgacs.org

Ruthenium (Ru) Catalysts : Chiral η⁶-arene/N-tosylethylenediamine−Ru(II) complexes are well-known for their efficacy in the asymmetric transfer hydrogenation of aromatic ketones. acs.org Ternary catalyst systems, such as those combining a chiral diphosphine (e.g., TolBINAP) with a chiral diamine (e.g., DPEN) and a ruthenium precursor, demonstrate high catalytic activity and enantioselectivity for a range of simple and functionalized ketones. nih.gov For substrates bearing a pyridine (B92270) ring, Ru-catalysts have been shown to reduce various substituted phenyl(pyridin-2-yl)methanones to their corresponding alcohols in good yields with enantiomeric excesses ranging from 90% to 97%.

Iridium (Ir) Catalysts : Iridium-based catalytic systems have emerged as a powerful tool for this transformation. acs.org A system employing an iridium precursor with a ferrocene-based phosphine (B1218219) ligand, which features a tunable unsymmetrical vicinal diamine scaffold, has been developed for the asymmetric hydrogenation of diverse aryl ketones. This method achieves excellent reactivity and enantioselectivity, with reported yields and ee values up to 99%. acs.org Another effective system uses MsDPEN–Cp*Ir complexes, which catalyze the reaction under slightly acidic conditions, to produce a variety of chiral secondary alcohols in high enantiomeric excess. nih.gov Iridium catalysts bearing bicyclic pyridine-phosphinite ligands have also been successfully used for the enantioselective hydrogenation of related heterocyclic systems like furans. nih.gov

The table below summarizes representative catalytic systems used for the asymmetric hydrogenation of pyridyl and other aromatic ketones.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| Iridium complex with ferrocene-based PNN ligand | Aryl ketones | Up to 99% | Up to 99% | acs.org |

| Ru-TsDACH catalyst | Phenyl ring-substituted pyridyl ketones | 90-97% | Good | |

| MsDPEN–Cp*Ir complex | Aromatic heterocyclic ketones (e.g., 4-chromanone) | Up to 99% | High | nih.gov |

| Rh-TangPhos complex | 3-Substituted pyridine derivatives | High | High | researchgate.net |

Grignard Reactions for (4-Chlorophenyl)(pyridin-2-yl)methanol Derivatives

Grignard reactions provide a fundamental and versatile method for forming new carbon-carbon bonds, making them highly valuable in organic synthesis. cerritos.edublogspot.com This approach is used to synthesize (4-Chlorophenyl)(pyridin-2-yl)methanol, typically by first preparing the ketone intermediate, (4-Chlorophenyl)(pyridin-2-yl)methanone. google.comgoogle.com

The synthesis involves the reaction of a Grignard reagent, specifically 4-chlorophenylmagnesium bromide, with a pyridine-based precursor. A common route employs 2-cyanopyridine (B140075) as the starting material. google.comgoogle.com The Grignard reagent is prepared from para-chlorobromobenzene and magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to prevent the highly basic Grignard reagent from being quenched by protic solvents like water. cerritos.edugoogle.com

The key steps in this synthetic sequence are as follows:

Grignard Reagent Formation : Para-chlorobromobenzene reacts with magnesium turnings in anhydrous THF under an inert atmosphere (e.g., nitrogen) to form 4-chlorophenylmagnesium bromide. google.com

Nucleophilic Addition : The prepared Grignard reagent is added dropwise to a solution of 2-cyanopyridine in THF, typically at a low temperature (e.g., -5°C to 0°C). google.com

Hydrolysis (Quenching) : After the reaction is complete, the intermediate is hydrolyzed, often using an aqueous solution of ammonium (B1175870) chloride, to yield the ketone, (4-chlorophenyl)(pyridin-2-yl)methanone. google.com

Reduction : The resulting ketone is then reduced to the final product, (4-Chlorophenyl)(pyridin-2-yl)methanol, using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

An alternative pathway starts with pyridine-2-carboxaldehyde, which reacts with 4-chlorophenylmagnesium bromide via Grignard addition to directly form the secondary alcohol.

| Step | Description | Reagents and Conditions | Reference |

|---|---|---|---|

| 1 | Preparation of (4-chlorophenyl)(pyridin-2-yl)methanone | 2-Cyanopyridine reacted with 4-chlorophenylmagnesium bromide in THF at -5°C to 25°C, followed by quenching with aq. NH₄Cl. | google.com |

| 2 | Reduction to (4-Chlorophenyl)(pyridin-2-yl)methanol | The ketone is reduced with Sodium Borohydride (NaBH₄) in methanol/ethanol at 20–40°C. |

Chemical Reactions and Derivatization Strategies

(4-Chlorophenyl)(pyridin-2-yl)methanol serves as a versatile intermediate that can undergo various chemical transformations, including oxidation, to produce other valuable compounds.

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry. libretexts.orgwikipedia.org (4-Chlorophenyl)(pyridin-2-yl)methanol, being a secondary alcohol, can be readily oxidized to its corresponding ketone. libretexts.org

The oxidation of (4-Chlorophenyl)(pyridin-2-yl)methanol yields (4-Chlorophenyl)(pyridin-2-yl)methanone, a key precursor in several synthetic routes. google.com This reaction essentially reverses the reduction step used in its synthesis. A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often depending on factors like desired yield, reaction conditions, and substrate tolerance. chemistrysteps.comuhamka.ac.id

Commonly employed methods include:

Potassium Permanganate (B83412) (KMnO₄) : This strong oxidizing agent can convert the alcohol to the ketone in an aqueous medium at elevated temperatures (85–95°C). The efficiency of this method can range from 60% to 97%, depending on the specific solvent and reaction conditions.

Chromium-Based Reagents : Chromium trioxide (CrO₃) in a mixture of acetic acid and water is another effective reagent for this oxidation. Other mild chromium-based oxidants like Pyridinium Chlorochromate (PCC) are widely used to convert secondary alcohols to ketones without over-oxidation. libretexts.orglibretexts.org

The table below details oxidizing agents used for this conversion.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous media, 85–95°C, 4–6 hr | (4-Chlorophenyl)(pyridin-2-yl)methanone | 60–97% | |

| Chromium Trioxide (CrO₃) | Acetic acid/water | (4-Chlorophenyl)(pyridin-2-yl)methanone | N/A |

Oxidation Reactions of (4-Chlorophenyl)(pyridin-2-yl)methanol

Use of Oxidizing Agents (e.g., Potassium Permanganate, Chromium Trioxide)

The secondary alcohol moiety of (4-Chlorophenyl)(pyridin-2-yl)methanol is susceptible to oxidation to form the corresponding ketone, (4-chlorophenyl)(pyridin-2-yl)methanone. This transformation is a common step in the synthesis of derivatives and can be achieved using various oxidizing agents.

Chromium Trioxide: The oxidation of (4-chlorophenyl)(pyridin-2-yl)methanol derivatives to the corresponding methanones can be effectively carried out using chromium trioxide (CrO₃) in acetic acid. nih.govderpharmachemica.comresearchgate.net This method is a standard procedure for converting secondary alcohols to ketones. researchgate.net The reaction typically proceeds at room temperature and results in a quantitative yield of the ketone. nih.gov The use of chromium(VI) complexes, such as those formed from chromium trioxide and pyridine (e.g., Collins reagent), are well-established for the oxidation of alcohols to carbonyl compounds in organic solvents. researchgate.net These reagents offer the advantage of being soluble in organic media, similar to the alcohol substrate. researchgate.net

Potassium Permanganate: While direct oxidation of (4-Chlorophenyl)(pyridin-2-yl)methanol using potassium permanganate (KMnO₄) is plausible, a more documented approach involves the oxidation of the precursor, 2-(p-chlorobenzyl)pyridine, to yield (4-chlorophenyl)(pyridin-2-yl)methanone. google.com This oxidation is a key step in a two-step synthesis of (4-Chlorophenyl)(pyridin-2-yl)methanol, where the resulting ketone is subsequently reduced. google.com The reaction with potassium permanganate is typically conducted in an aqueous medium or dioxane at elevated temperatures (85-95°C) for several hours. google.com The efficiency of this oxidation can be high, with reported yields ranging from 60% to 86%, depending on the specific reaction conditions and solvents used. google.com

Table 1: Oxidation Conditions for Ketone Synthesis

| Oxidizing Agent | Substrate | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Chromium Trioxide | (4-Chlorophenyl)(pyridin-2-yl)methanol derivatives | Acetic Acid | Room Temperature | Quantitative | nih.gov |

| Potassium Permanganate | 2-(p-chlorobenzyl)pyridine | Water | 85-95°C | 86% | google.com |

| Tin Anhydride | 2-(p-chlorobenzyl)pyridine | Dioxane | 85-95°C | 60% | google.com |

Reduction Reactions of (4-Chlorophenyl)(pyridin-2-yl)methanol

The reduction of the secondary alcohol group in (4-Chlorophenyl)(pyridin-2-yl)methanol to a methylene (B1212753) group results in the formation of 2-((4-chlorophenyl)methyl)pyridine. This type of dehydroxylation of a benzylic alcohol is a known transformation in organic synthesis.

A well-established method for the reduction of benzylic alcohols involves the use of hydriodic acid (HI) in the presence of a stoichiometric reducing agent like red phosphorus. nih.govnih.govresearchgate.netresearchgate.net This procedure, an improvement on the classical Kiliani protocol, is typically carried out in a biphasic toluene-water reaction medium. nih.govnih.govresearchgate.net This allows for milder reaction conditions and easier separation of the organic products. nih.govnih.govresearchgate.net The reaction proceeds by the conversion of the alcohol to the corresponding iodide, which is then reduced to the alkane. This method is effective for primary, secondary, and tertiary benzylic alcohols, often providing good yields in relatively short reaction times. nih.govnih.govresearchgate.net Importantly, this reduction is tolerant of various functional groups, including esters, amides, and ethers. nih.govnih.gov

Table 2: General Conditions for Reduction of Benzylic Alcohols

| Reagents | Solvent System | Key Features | Reference |

|---|---|---|---|

| Hydriodic Acid, Red Phosphorus | Toluene-Water (biphasic) | Applicable to primary, secondary, and tertiary benzylic alcohols. Tolerates various functional groups. | nih.govnih.govresearchgate.net |

Nucleophilic Substitution Reactions Involving the Chlorophenyl Group

Nucleophilic aromatic substitution (SNA) on the chlorophenyl ring of (4-Chlorophenyl)(pyridin-2-yl)methanol presents a potential pathway for further derivatization. However, such reactions are generally challenging on simple aryl halides.

The feasibility of an SNA reaction is largely dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group (the chlorine atom), is typically required to activate the ring towards nucleophilic attack. libretexts.org These activating groups stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. libretexts.org

In the case of (4-Chlorophenyl)(pyridin-2-yl)methanol, the chlorophenyl ring is not substituted with strong electron-withdrawing groups. The pyridinyl-methanol substituent does not provide sufficient activation to facilitate nucleophilic substitution on the chlorophenyl ring under standard conditions. Consequently, direct displacement of the chlorine atom by common nucleophiles is not expected to occur readily. While nucleophilic aromatic substitutions are common on activated systems like 2,4-dinitrochlorobenzene or on certain heterocyclic rings like halopyridines, specific examples of such reactions on the chlorophenyl moiety of (4-Chlorophenyl)(pyridin-2-yl)methanol are not prominently featured in the scientific literature, likely due to the low reactivity of the substrate. libretexts.orgyoutube.com

Synthesis of Chlorophenyl-(pyridinyl)-methylamine Hydrochloride Derivatives

(4-Chlorophenyl)(pyridin-2-yl)methanol serves as a key starting material in a multi-step synthesis to produce novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. derpharmachemica.comresearchgate.netnih.govderpharmachemica.com This synthetic route highlights the utility of the alcohol in building more complex, biologically relevant molecules.

The synthesis commences with the oxidation of (4-chlorophenyl)(pyridin-2-yl)methanol derivatives to the corresponding (4-chlorophenyl)(pyridin-2-yl)methanones. nih.govderpharmachemica.comresearchgate.net This is typically achieved using chromium trioxide in acetic acid. nih.govderpharmachemica.comresearchgate.net The resulting ketone then undergoes a reaction with hydroxylamine (B1172632) hydrochloride to form the corresponding chlorophenyl-(pyridinyl)-methanone oxime derivative. nih.govderpharmachemica.comresearchgate.net

The final step involves the reduction of the oxime derivative. derpharmachemica.comresearchgate.netnih.govderpharmachemica.com This reduction is carried out using zinc powder in acetic acid, which converts the oxime group to a primary amine, yielding the chlorophenyl-(pyridinyl)-methylamine. derpharmachemica.comresearchgate.netnih.govderpharmachemica.com The resulting amine is then treated with methanolic hydrogen chloride to form the stable hydrochloride salt, which can be isolated as a solid. derpharmachemica.com This synthetic pathway demonstrates a practical application of the chemical transformations of (4-Chlorophenyl)(pyridin-2-yl)methanol to access novel amine derivatives.

Table 3: Synthetic Scheme for Chlorophenyl-(pyridinyl)-methylamine Hydrochloride Derivatives

| Step | Reaction | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | Oxidation of Alcohol | Chromium Trioxide, Acetic Acid | (4-Chlorophenyl)(pyridin-2-yl)methanone | nih.govderpharmachemica.comresearchgate.net |

| 2 | Oxime Formation | Hydroxylamine Hydrochloride | (4-Chlorophenyl)(pyridin-2-yl)methanone Oxime | nih.govderpharmachemica.comresearchgate.net |

| 3 | Reduction of Oxime | Zinc, Acetic Acid | Chlorophenyl-(pyridinyl)-methylamine | derpharmachemica.comresearchgate.netnih.govderpharmachemica.com |

| 4 | Salt Formation | Methanolic HCl | Chlorophenyl-(pyridinyl)-methylamine Hydrochloride | derpharmachemica.com |

Iii. Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy Analysis of (RS)-(4-Chlorophenyl)(pyridin-2-yl)methanol

Density Functional Theory (DFT) has been utilized to perform a comprehensive theoretical study of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. irjet.net These computational methods allow for the calculation of the vibrational frequencies and the assignment of these frequencies to specific modes of vibration within the molecule.

Quantum chemical calculations, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, have been conducted to determine the theoretical infrared (IR) spectrum and perform a normal mode analysis of the title compound. irjet.net This level of theory provides a reliable framework for understanding the molecule's vibrational dynamics. The calculated wavenumbers, after appropriate scaling, show good agreement with experimental data where available and allow for a detailed assignment of the vibrational modes.

The vibrational spectrum of (4-Chlorophenyl)(pyridin-2-yl)methanol is complex, with numerous bands corresponding to the stretching and bending vibrations of its constituent functional groups. A detailed assignment of these prominent modes has been achieved through theoretical calculations. irjet.net

Table 1: Selected Calculated Vibrational Frequencies and Assignments for (RS)-(4-Chlorophenyl)(pyridin-2-yl)methanol

| Scaled Wavenumber (cm⁻¹) | Assignment (Potential Energy Distribution %) |

| 3741 | O-H stretching (100%) |

| 3110 - 2929 | C-H stretching |

| 1583, 1575, 1559 | C-C pure stretching |

| 1100 - 800 | C-C stretching (mixed modes) |

Source: IRJET irjet.net

The hydroxyl (O-H) group plays a crucial role in the supramolecular chemistry of (4-Chlorophenyl)(pyridin-2-yl)methanol. The O-H stretching vibration is highly sensitive to hydrogen bonding. irjet.net In a theoretical study, the scaled wavenumber for the O-H stretching vibration was calculated to be 3741 cm⁻¹, which is characteristic of a free or non-hydrogen bonded hydroxyl group. irjet.net However, in the crystalline state, the molecules are linked by O—H⋯N hydrogen bonds. nih.goviucr.org This interaction involves the hydroxyl group of one molecule and the nitrogen atom of the pyridine (B92270) ring of an adjacent molecule. nih.gov This type of intermolecular hydrogen bonding is expected to cause a significant redshift of the O-H stretching frequency in the experimental solid-state IR spectrum compared to the calculated value for an isolated molecule. irjet.net The formation of these hydrogen bonds leads to zigzag chains of molecules in the crystal lattice. nih.goviucr.org

The vibrational spectrum also provides information about the carbon-carbon (C-C) and carbon-hydrogen (C-H) vibrations within the phenyl and pyridinyl rings, as well as the methanolic carbon. The C-H stretching vibrations for the aromatic rings are typically observed in the region of 3110-2929 cm⁻¹. irjet.net Pure C-C stretching vibrations have been calculated to appear at 1583, 1575, and 1559 cm⁻¹. irjet.net Additionally, mixed C-C stretching modes are found in the 1100 cm⁻¹ to 800 cm⁻¹ range. irjet.net

The spectral regions associated with the pyridinyl and chlorophenyl rings involve a variety of vibrations, including C-H, C-C, and C-Cl stretching, as well as in-plane and out-of-plane bending modes of the rings. These vibrations provide a characteristic fingerprint for the molecule. While a detailed breakdown of all ring vibrations is extensive, the calculated C-C stretching modes mentioned previously are key components of the ring vibrations. irjet.net

X-ray Crystallography and Supramolecular Chemistry

Single-crystal X-ray diffraction studies have been instrumental in elucidating the precise three-dimensional structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol and its supramolecular organization in the solid state. nih.goviucr.org The compound crystallizes as a racemic mixture in a centrosymmetric space group. nih.gov

The molecular conformation is characterized by the dihedral angle between the chlorophenyl and pyridine rings, which is 74.34 (6)°. nih.goviucr.org Both rings are rotated out of the plane of the central C-C(OH)-C fragment. nih.gov

The supramolecular architecture is dominated by a combination of strong and weak intermolecular interactions. The primary interaction is the O—H⋯N hydrogen bond, which links molecules of alternating R- and S-configurations into zigzag C(5) chains running along the nih.gov direction. nih.goviucr.org

In addition to hydrogen bonding, weak C—Cl⋯π(pyridyl) interactions are observed. nih.gov These interactions link inversion-related pairs of molecules into dimers, which in turn connect the hydrogen-bonded chains to form sheets parallel to the (100) plane. nih.gov The Cl⋯Cg (centroid of the pyridine ring) distance is 3.5280 (10) Å, which is shorter than the average distance for such interactions, suggesting an attractive force with an interaction energy comparable to weak hydrogen bonds. nih.gov Notably, the crystal structure does not exhibit C—H⋯π hydrogen bonds or π–π stacking interactions. nih.gov

Table 2: Key Crystallographic and Supramolecular Data for (RS)-(4-Chlorophenyl)(pyridin-2-yl)methanol

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Phenyl-Pyridyl) | 74.34 (6)° |

| Primary Supramolecular Interaction | O—H⋯N Hydrogen Bonds |

| Secondary Supramolecular Interaction | C—Cl⋯π(pyridyl) Interactions |

| Hydrogen Bond Geometry (O—H⋯N) | Forms zigzag C(5) chains |

| C—Cl⋯π(pyridyl) Interaction Distance | Cl⋯Cg = 3.5280 (10) Å |

Source: IUCr Journals, PubMed Central nih.goviucr.org

Crystal Structure Determination of (RS)-(4-Chlorophenyl)(pyridin-2-yl)methanol

The crystal structure of the title compound, (RS)-(4-Chlorophenyl)(pyridin-2-yl)methanol, has been determined from single-crystal X-ray diffraction data. nih.govnih.govresearchgate.net The compound crystallizes as a racemic mixture, meaning both the R- and S-enantiomers are present in equal amounts within the crystal lattice. nih.goviucr.org This is confirmed by the centrosymmetric space group observed during the analysis. nih.goviucr.org The fundamental molecular structure consists of a central methanol (B129727) carbon atom bonded to a 4-chlorophenyl group, a pyridin-2-yl group, a hydroxyl group, and a hydrogen atom. This central carbon atom is a stereogenic center. nih.goviucr.org

The analysis reveals that both the phenyl and pyridyl rings are significantly rotated out of the plane defined by the central C-C(OH)-C fragment. nih.gov

Table 1: Crystal Data and Structure Refinement for (RS)-(4-Chlorophenyl)(pyridin-2-yl)methanol

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀ClNO |

| Molecular Weight | 219.66 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1939 (3) |

| b (Å) | 5.8643 (2) |

| c (Å) | 17.5858 (6) |

| β (°) | 104.136 (1) |

| Volume (ų) | 1019.00 (6) |

| Z | 4 |

Data sourced from crystallographic studies. nih.gov

Dihedral Angles Between Aromatic Rings

A key feature of the molecular conformation of (4-Chlorophenyl)(pyridin-2-yl)methanol is the relative orientation of its two aromatic rings. The dihedral angle, which describes the angle between the planes of the 4-chlorophenyl and pyridin-2-yl rings, has been determined to be 74.34 (6)°. nih.govnih.goviucr.org This significant twist indicates a non-planar arrangement, which is a common feature in related diphenylmethanol (B121723) structures. nih.gov

The central C-C(OH)-C fragment is not coplanar with either of the aromatic rings. The plane of this central fragment forms dihedral angles of 70.69 (2)° with the phenyl ring and 84.66 (9)° with the pyridyl ring. nih.goviucr.org

Table 2: Selected Dihedral and Torsional Angles (°)

| Angle Description | Value (°) |

|---|---|

| Dihedral angle between phenyl and pyridyl rings | 74.34 (6) |

| Dihedral angle between C11-C1-C22 fragment and phenyl ring | 70.69 (2) |

| Dihedral angle between C11-C1-C22 fragment and pyridyl ring | 84.66 (9) |

| Torsional angle O-C-C-C (R-enantiomer) | -150.6 (2) |

| Torsional angle O-C-C-N (R-enantiomer) | 49.0 (4) |

Data for (RS)-(4-Chlorophenyl)(pyridin-2-yl)methanol. nih.goviucr.org

Intermolecular Interactions and Crystal Packing

The most prominent intermolecular interaction is the O-H···N hydrogen bond. nih.goviucr.org The hydroxyl group of one molecule acts as a hydrogen bond donor to the nitrogen atom of the pyridyl ring of an adjacent molecule. nih.gov This interaction links alternating R- and S-configuration molecules into infinite zigzag chains. nih.govnih.goviucr.org These chains propagate along the nih.gov crystallographic direction and are characterized by a C(5) graph-set motif. nih.goviucr.org The formation of these chains is a significant feature of the supramolecular assembly. nih.gov

In addition to the primary hydrogen bonding, the crystal packing is further influenced by weak C-Cl···π interactions. nih.govnih.gov Specifically, the chlorine atom on the phenyl ring interacts with the electron-rich π-system of the pyridyl ring of a neighboring molecule. nih.gov These interactions link pairs of inversion-related molecules into dimers. nih.govnih.goviucr.org The combination of the O-H···N hydrogen-bonded chains and these C-Cl···π linked dimers results in the formation of sheets that lie parallel to the (100) crystal plane. nih.goviucr.org No significant π–π stacking interactions are observed in the crystal structure. nih.gov

Table 3: Geometric Parameters for Intermolecular Interactions

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) | Symmetry Code |

|---|---|---|---|---|

| O-H···N | O-H···N | D···A: 2.793 (2) | D-H···A: 171 | x, y-1, z |

| C-Cl···π | C-Cl···Cg(pyridyl) | Cl···Cg: 3.5280 (10) | C-Cl···Cg: 157.79 (7) | 1-x, -y, -z |

D = donor, A = acceptor, Cg = centroid of the pyridine ring. nih.gov

Comparison of Crystal Structures with Related Diphenyl Methanols

The supramolecular arrangement of (RS)-(4-Chlorophenyl)(pyridin-2-yl)methanol shows notable differences when compared to related diphenyl methanols. nih.goviucr.org Simply substituted diphenylmethanols often exhibit a wide variety of hydrogen-bonding motifs, including dimers, trimers, tetramers, and continuous chains, which are typically mediated by O-H···O hydrogen bonds. nih.goviucr.org

The replacement of a phenyl ring with a pyridyl ring introduces a more basic nitrogen atom as a potential hydrogen bond acceptor. This leads to the formation of strong O-H···N bonds in (RS)-(4-Chlorophenyl)(pyridin-2-yl)methanol, which dominate the crystal packing and result in the observed zigzag chain structure. nih.goviucr.org

A direct comparison with its non-chlorinated analog, phenyl(pyridin-2-yl)methanol, reveals both similarities and striking differences. nih.goviucr.org While the dihedral angle between the aromatic rings is similar in both compounds (74.34 (6)° for the chloro-derivative vs. 71.42 (10)° for the non-chlorinated analog), their supramolecular aggregation patterns differ. nih.goviucr.org This divergence is attributed to a difference in the conformation of the hydroxyl group hydrogen atom relative to the molecular backbone, which in turn dictates the geometry of the hydrogen bonds formed. nih.goviucr.org In the chloro-derivative, this conformational difference facilitates the formation of the C(5) chains, a pattern not observed in the non-chlorinated parent compound. nih.gov

Iv. Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of (RS)-(4-Chlorophenyl)(pyridin-2-yl)methanol

Density Functional Theory (DFT) has become a important tool for studying the electronic structure of molecules. irjet.net For (RS)-(4-Chlorophenyl)(pyridin-2-yl)methanol, DFT calculations provide a detailed understanding of its geometric and electronic characteristics. irjet.net

Theoretical studies on (RS)-(4-Chlorophenyl)(pyridin-2-yl)methanol have been performed using the B3LYP (Becke's three-parameter hybrid exchange functional with Lee–Yang–Parr correlation functional) method combined with the 6-311++G(d,p) basis set. irjet.net This specific level of theory is widely used as it provides a good balance between computational cost and accuracy for predicting molecular properties like vibrational frequencies and electronic structures. irjet.netnih.gov The B3LYP functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which improves the accuracy of the calculations. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy and hydrogen atoms to better describe weakly bound electrons, and polarization functions (d,p) on heavy and hydrogen atoms to account for the non-spherical nature of electron distribution in molecules. irjet.netresearchgate.net

DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine the optimized molecular geometry of (RS)-(4-Chlorophenyl)(pyridin-2-yl)methanol, which corresponds to the lowest energy conformation of the molecule in the gas phase. irjet.net The results of these calculations can be compared with experimental data from X-ray crystallography to validate the computational model. For instance, the crystal structure of the racemic compound shows a dihedral angle of 74.34 (6)° between the benzene (B151609) and pyridine (B92270) rings. nih.gov Computational optimization provides the equilibrium energy of the molecule, which is a measure of its stability. irjet.net

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. irjet.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. irjet.netresearchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This energy gap is also critical in determining the charge transfer interactions that can occur within the molecule. irjet.netscirp.org For (RS)-(4-bromophenyl)(pyridin-2-yl)methanol, a related compound, the frontier orbital energy gap was calculated to be 5.302 eV. researchgate.net The analysis of HOMO and LUMO distributions reveals the regions in the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. irjet.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| HOMO-LUMO Gap (ΔE) | Data not available in search results |

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution in a molecule and identifying its reactive sites. irjet.netuni-muenchen.de The MESP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.netresearchgate.net

In MESP analysis, different colors are used to represent the electrostatic potential values. Typically, red indicates regions of high electron density (most negative potential), while blue represents regions of low electron density (most positive potential), with other colors like green, yellow, and orange representing intermediate potentials. researchgate.net This analysis helps to understand hydrogen bonding interactions and the sites where the molecule is most likely to interact with other chemical species. irjet.netresearchgate.net The MESP study of (RS)-(4-Chlorophenyl)(pyridin-2-yl)methanol is used to understand the active sites of the molecule. irjet.net

The computational data derived from DFT studies, including the HOMO-LUMO gap and MESP analysis, are used to establish a structure-activity relationship (SAR) for (RS)-(4-Chlorophenyl)(pyridin-2-yl)methanol. irjet.net SAR studies aim to correlate the chemical structure of a molecule with its biological activity or chemical reactivity. ijbiotech.com

By analyzing the frontier orbitals and the electrostatic potential map, researchers can identify the specific atoms or functional groups that are crucial for the molecule's activity. irjet.net For example, the electron-rich regions identified in the MESP map may be responsible for binding to biological targets, while the HOMO-LUMO gap can provide insights into the molecule's kinetic stability. irjet.netresearchgate.net This information is instrumental in understanding the molecule's properties and in the rational design of new, more potent analogues. irjet.netijbiotech.com

Computational Fluid Dynamics (CFD) Simulations in Reaction Systems

While specific Computational Fluid Dynamics (CFD) simulations for reaction systems involving (4-Chlorophenyl)(pyridin-2-yl)methanol are not detailed in the available literature, CFD is a powerful methodology used to model fluid flow and transport phenomena in chemical reactors. up.ac.zaresearchgate.netcetjournal.it

CFD simulations can be employed to analyze and optimize the synthesis of chemical compounds by providing detailed insights into the hydrodynamics, heat transfer, and mass transfer within a reactor. up.ac.zaplapiqui.edu.ar For instance, in the synthesis of methanol (B129727), CFD models have been developed to compare different reactor configurations (e.g., conventional vs. plate reactors) to enhance heat transfer and increase production rates. up.ac.za Similarly, CFD has been used to model the dehydration of methanol to dimethyl ether (DME) in adiabatic fixed-bed reactors, allowing for sensitivity analysis of process parameters like temperature, pressure, and weight hourly space velocity (WHSV) on reactor performance. researchgate.netplapiqui.edu.ar In crystallization processes, CFD can be coupled with population balance models to predict crystal size distribution, which is a critical quality attribute in pharmaceutical manufacturing. nih.gov By simulating the complex interplay of fluid dynamics and chemical kinetics, CFD can help in scaling up processes from the lab to industrial production, improving efficiency, and ensuring product quality.

Prediction of Reaction Kinetics and Yields

A thorough review of the scientific literature reveals a notable scarcity of dedicated computational studies focused on predicting the reaction kinetics and yields for the synthesis of (4-Chlorophenyl)(pyridin-2-yl)methanol. While experimental data provides valuable insights into reaction outcomes, theoretical investigations, which are crucial for a deeper understanding of reaction mechanisms, transition states, and energy barriers, appear to be limited for this specific compound.

Computational chemistry, through methods like Density Functional Theory (DFT), offers a powerful tool for elucidating the energetic profiles of reaction pathways, thereby allowing for the prediction of reaction rates and potential yields. Such studies can model the interaction of reactants, such as (4-Chlorophenyl)(pyridin-2-yl)ketone with reducing agents, and calculate the activation energies required to overcome reaction barriers. This information is fundamental to understanding why certain reaction conditions favor higher yields or faster kinetics.

Despite the absence of specific computational data for (4-Chlorophenyl)(pyridin-2-yl)methanol, it is possible to extrapolate from experimental findings to infer the underlying kinetic and thermodynamic factors that computational models would aim to predict. The available experimental data on the reduction of (4-Chlorophenyl)(pyridin-2-yl)ketone provides a basis for comparative analysis, which can be indicative of the kinetic feasibility of different synthetic routes.

For instance, the chemical reduction of the ketone precursor using different borohydride (B1222165) reagents shows variations in reaction time and yield, suggesting different kinetic profiles for these reactions. A computational study would typically investigate the mechanism of hydride transfer from these reagents to the carbonyl carbon of the ketone, calculating the energy of the transition state to explain these observational differences.

The following table summarizes the experimental outcomes for two common reduction methods, which a predictive computational model would seek to replicate and explain.

| Reducing Agent | Solvent | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| Potassium Borohydride (KBH₄) | Methanol | 2 | 97 |

| Sodium Borohydride (NaBH₄) | Ethanol | 6 | 76 |

Furthermore, the successful application of biocatalytic methods, such as the use of alcohol dehydrogenases for the asymmetric reduction of the ketone, presents another area where computational modeling could provide significant insights. These enzymatic reactions are known for their high efficiency and stereoselectivity. A comparative view of a biocatalytic versus a chemical reduction method is presented below, highlighting the differences in efficiency that could be explored through theoretical modeling.

| Parameter | Biocatalytic Method | Chemical Method (KBH₄) |

|---|---|---|

| Reaction Time | 80 minutes | 120 minutes |

| Yield | 99.6% | 97% |

| Stereoselectivity | High (Enantiomerically pure) | None (Racemic) |

Computational studies on such enzymatic systems would typically involve molecular docking to predict the binding of the substrate within the enzyme's active site, followed by quantum mechanics/molecular mechanics (QM/MM) calculations to model the reaction pathway and determine the activation energy. These theoretical approaches could explain the high efficiency and stereoselectivity observed experimentally.

V. Biological and Medicinal Chemistry Research Applications

(4-Chlorophenyl)(pyridin-2-yl)methanol as a Key Intermediate in Pharmaceutical Synthesis

(4-Chlorophenyl)(pyridin-2-yl)methanol is a recognized precursor for the synthesis of prominent antiallergy drugs. Its specific enantiomers are often required to produce the desired therapeutic effect and to ensure the stereochemical purity of the final drug substance.

The (S)-enantiomer of (4-chlorophenyl)(pyridin-2-yl)methanol is a critical intermediate in the synthesis of bepotastine (B66143). google.comcjph.com.cn Bepotastine is a second-generation antihistamine used for treating allergic rhinitis and urticaria. newdrugapprovals.org The synthesis involves several steps, starting with the chiral alcohol.

Various methods have been developed to produce the enantiomerically pure (S)-(4-chlorophenyl)(pyridin-2-yl)methanol, which is key to the synthesis. These include asymmetric hydrogenation of the corresponding ketone, (4-chlorophenyl)(pyridin-2-yl)ketone, using a chiral catalyst. google.com This method is highlighted for its potential for industrial production due to high yield and enantiomeric excess (ee value), mild reaction conditions, and simple operation. google.com Another approach involves the chiral resolution of the racemic alcohol. google.com

Table 1: Key Synthetic Steps for Bepotastine Besilate from (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol, 2,2,2-trichloroacetonitrile | (S)-(4-chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate | Activation of the alcohol group |

| 2 | Imidate from Step 1, Ethyl 4-(4-hydroxypiperidin-1-yl)butanoate | Ethyl 4-[4-[(S)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl]butanoate | Condensation to introduce the piperidine (B6355638) side chain |

| 3 | Ester from Step 2 | Bepotastine (free base) | Hydrolysis of the ester to the carboxylic acid |

| 4 | Bepotastine (free base), Benzenesulfonic acid | Bepotastine Besilate | Salt formation for pharmaceutical use |

Source: cjph.com.cn

(4-Chlorophenyl)(pyridin-2-yl)methanol is also a crucial intermediate for the synthesis of carbinoxamine (B1668352), a first-generation antihistamine. google.comnih.gov Carbinoxamine is used to treat conditions like hay fever. nih.gov The synthesis of carbinoxamine involves the etherification of (4-chlorophenyl)(pyridin-2-yl)methanol.

Table 2: General Synthetic Pathway to Carbinoxamine

| Step | Precursor | Intermediate/Product | Transformation |

|---|---|---|---|

| 1 | 2-(p-chlorobenzyl)pyridine | (4-Chlorophenyl)(pyridin-2-yl)ketone | Oxidation |

| 2 | (4-Chlorophenyl)(pyridin-2-yl)ketone | (4-Chlorophenyl)(pyridin-2-yl)methanol | Reduction |

| 3 | (4-Chlorophenyl)(pyridin-2-yl)methanol | Carbinoxamine | Etherification with 2-(dimethylamino)ethyl chloride |

Source: google.com

Precursor for Antiallergy Drugs

Exploration of Biological Activities and Potential Therapeutic Applications

While primarily used as a synthetic intermediate, (4-chlorophenyl)(pyridin-2-yl)methanol itself has been a subject of study for its biological interactions.

Research has indicated that (4-chlorophenyl)(pyridin-2-yl)methanol interacts with certain biological targets. Notably, it has been shown to interact with cytochrome P450 enzymes, which could have implications for drug metabolism. The chlorine atom in its structure increases its lipophilicity, which may enhance membrane permeability.

The compound and its enantiomers are valuable tools in biochemical research, particularly in studies of enzyme-substrate interactions. The asymmetric bioreduction of its precursor ketone, (4-chlorophenyl)(pyridin-2-yl)ketone, to (S)-(4-chlorophenyl)(pyridin-2-yl)methanol is a model reaction for studying alcohol dehydrogenases (ADHs). researchgate.netnih.gov

For instance, recombinant E. coli expressing reductases from Kluyveromyces polysporus have been used to achieve the enantioselective reduction of the ketone to (S)-(4-chlorophenyl)(pyridin-2-yl)methanol with a high enantiomeric excess (>99%). In another study, a whole-cell biocatalytic system using recombinant Escherichia coli was developed for the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl)methanol (S-CPMA) in a water-cyclohexane biphasic system, achieving a 99.6% yield and >99% enantiomeric excess. nih.gov These studies demonstrate the utility of this compound and its synthesis in exploring and optimizing biocatalytic processes. researchgate.netnih.gov

Anti-inflammatory Properties

Direct studies on the anti-inflammatory properties of (4-Chlorophenyl)(pyridin-2-yl)methanol are not extensively documented in primary literature. However, its significance in this domain is established through its role as a crucial precursor in the synthesis of Bepotastine. chemicalbook.com Bepotastine is a second-generation antihistamine that also exhibits anti-inflammatory effects. The synthesis of Bepotastine underscores the importance of the (4-Chlorophenyl)(pyridin-2-yl)methanol scaffold in developing new anti-inflammatory agents. Research into synthetic analogs of isoquinoline (B145761) alkaloids has also identified compounds with promising anti-inflammatory activity. biomedpharmajournal.org For instance, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has demonstrated a pronounced anti-inflammatory effect, suggesting that related structures containing phenyl and nitrogen-heterocyclic rings are valuable motifs for anti-inflammatory drug discovery. biomedpharmajournal.org

Analgesic Properties

The analgesic potential of (4-Chlorophenyl)(pyridin-2-yl)methanol itself has not been a primary focus of published research. Its structural relative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, has shown significant analgesic activity in experimental models, surpassing reference drugs in certain tests. biomedpharmajournal.org This indicates that the core structure may contribute to pain-relief mechanisms. Given that many compounds with anti-inflammatory activity also possess analgesic properties, the potential of (4-Chlorophenyl)(pyridin-2-yl)methanol and its derivatives as analgesics presents a viable avenue for future investigation.

Antimicrobial Activities

Preliminary investigations suggest that (4-Chlorophenyl)(pyridin-2-yl)methanol possesses potential antimicrobial properties. More extensive research has been conducted on its derivatives. For example, various imidazo[1,2-a]pyridine (B132010) derivatives incorporating the (4-chlorophenyl) moiety have been synthesized and evaluated for their antimicrobial effects. researchgate.netresearchgate.net These studies often screen the compounds against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

In vitro screening of compounds structurally related to (4-Chlorophenyl)(pyridin-2-yl)methanol has yielded promising results. Derivatives such as 2-(4'-chlorophenyl)-6-methyl-(3-N, N'-diaryl/dialkyl amino methyl)-imidazo[1,2-a]pyridines have been tested against various bacterial strains. researchgate.net The activity is typically measured by the zone of inhibition in agar (B569324) diffusion assays.

For example, studies on 2''–methoxy–4''–[2–(4'–chlorophenyl)–6–methyl imidazo (B10784944) [1, 2–a] pyridin–3–yl]–6''–aryl nicotinonitrile derivatives showed moderate to good antibacterial activity when compared against standard drugs like Ampicillin and Chloramphenicol at a concentration of 50µg/ml. researchgate.net The results highlight the potential of the chlorophenyl-pyridine core in designing new antibacterial agents.

Table 1: In vitro Antibacterial Activity of Related Imidazo[1,2-a]pyridine Derivatives Activity measured as zone of inhibition (mm) at 50µg/ml concentration.

| Compound Type | Gram-positive Bacteria | Gram-negative Bacteria | Reference |

| 2-(4'-chlorophenyl)-6-methyl-imidazo[1,2-a]pyridine derivatives | Moderate Activity | Moderate Activity | researchgate.net |

| 2''–methoxy–4''–[2–(4'–chlorophenyl)–6–methyl imidazo[1,2–a]pyridin–3–yl]–6''–aryl nicotinonitriles | Good to Remarkable Activity | Moderate to Good Activity | researchgate.net |

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The structural characteristics of (4-Chlorophenyl)(pyridin-2-yl)methanol are fundamental to its biological activity and its utility as a synthetic intermediate. The molecule contains a stereogenic center at the carbinol carbon, meaning it exists as a racemic mixture of (R) and (S) enantiomers unless a specific stereoisomer is isolated. nih.gov

Crystal structure analysis of the racemic compound reveals a dihedral angle of 74.34° between the planes of the 4-chlorophenyl and pyridine (B92270) rings. nih.gov This specific three-dimensional arrangement is critical. In the solid state, molecules are linked by O-H···N hydrogen bonds between the hydroxyl group and the pyridine nitrogen of an adjacent molecule. nih.gov Furthermore, weak C-Cl···π interactions are observed between the chlorophenyl ring and the pyridine ring of neighboring molecules. nih.gov These intermolecular forces dictate the crystal packing and can inform the design of derivatives with specific binding properties to biological targets. The presence and position of the chlorine atom on the phenyl ring, as well as the nitrogen atom in the pyridine ring, are key features for molecular recognition and activity.

Pharmacokinetic and Toxicity Studies (Future Research Directions)

Currently, there is a lack of published data focusing specifically on the pharmacokinetic (absorption, distribution, metabolism, excretion) and toxicity profiles of (4-Chlorophenyl)(pyridin-2-yl)methanol. As it is primarily utilized as a chemical intermediate for pharmacologically active molecules like Bepotastine, research has logically focused on the properties of the final drug products. chemicalbook.com

However, understanding the metabolic fate and potential toxicity of such a key intermediate is crucial, especially in the context of process safety and impurity profiling in pharmaceuticals. Future research should aim to characterize its metabolic pathways, identify potential metabolites, and assess its in vitro and in vivo toxicity. Such studies would be invaluable for risk assessment and for guiding the development of safer and more efficient synthetic routes for drugs derived from this compound.

Vi. Advanced Material Science and Catalysis

Role of (4-Chlorophenyl)(pyridin-2-yl)methanol in Organic Synthesis

(4-Chlorophenyl)(pyridin-2-yl)methanol, a chiral secondary alcohol, serves as a pivotal intermediate and building block in the field of organic synthesis. Its unique structure, featuring a pyridine (B92270) ring and a 4-chlorophenyl group connected by a hydroxymethyl bridge, provides a versatile scaffold for constructing more elaborate molecules. The compound exists as two distinct enantiomers: (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol and (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol, which are crucial for creating stereospecific pharmaceuticals.

The primary role of (4-Chlorophenyl)(pyridin-2-yl)methanol in organic synthesis is as a key precursor for various bioactive molecules and pharmaceuticals. It is a well-documented intermediate in the synthesis of the non-sedating H1-antagonist bepotastine (B66143) and the histamine (B1213489) H1 antagonist carbinoxamine (B1668352). nih.gov The synthesis of these complex drugs relies on the specific stereochemistry of the chiral center in the (4-Chlorophenyl)(pyridin-2-yl)methanol backbone, which is incorporated into the final drug structure.

The molecular architecture of (4-Chlorophenyl)(pyridin-2-yl)methanol facilitates the study of various reaction mechanisms. The presence of hydroxyl, pyridinyl, and chlorophenyl groups allows for a range of chemical transformations. Key reactions include:

Oxidation : The secondary alcohol can be oxidized to its corresponding ketone, (4-chlorophenyl)(pyridin-2-yl)methanone. This transformation is often a key step in multi-step syntheses.

Reduction : The ketone precursor can be stereoselectively reduced to form either the (R) or (S) enantiomer of the alcohol, a critical process for producing chiral drugs.

Supramolecular Interactions : In the solid state, the molecules are linked by O—H⋯N hydrogen bonds, forming distinct chains. nih.gov Additionally, weak C—Cl⋯π interactions involving the pyridyl ring link these chains into sheets, demonstrating the compound's capacity for complex supramolecular assembly. nih.gov Understanding these interactions is vital for crystal engineering and designing new materials.

The dihedral angle between the benzene (B151609) and pyridine rings is approximately 74.34°, influencing its three-dimensional shape and how it interacts with other molecules and catalysts. nih.gov

Research into the synthesis of (4-Chlorophenyl)(pyridin-2-yl)methanol has led to the development and optimization of several synthetic routes. These methodologies are often compared based on yield, cost, environmental impact, and stereocontrol.

One common method involves a two-step oxidation-reduction sequence starting from 2-(p-chlorobenzyl)pyridine. The first step uses an oxidizing agent like potassium permanganate (B83412) to form the ketone intermediate, (4-chlorophenyl)(pyridin-2-yl)methanone, which is then reduced using a reagent such as sodium borohydride (B1222165) to yield the final alcohol product.

Another established route is the Grignard reaction. This involves reacting pyridine-2-carboxaldehyde with a Grignard reagent prepared from 4-bromochlorobenzene. nih.gov This method directly forms the alcohol in a single step from the aldehyde.

| Method | Starting Materials | Key Reagents | Typical Yield | Notes |

|---|---|---|---|---|

| Oxidation-Reduction | 2-(p-chlorobenzyl)pyridine | Potassium permanganate, Sodium borohydride | High | Two-step process, allows for isolation of ketone intermediate. |

| Grignard Reaction | Pyridine-2-carboxaldehyde, 4-Bromochlorobenzene | Magnesium, Iodine | ~75% | One-pot synthesis of the alcohol from the aldehyde. nih.gov |

Catalytic Applications of (4-Chlorophenyl)(pyridin-2-yl)methanol and its Derivatives

While often the target of synthesis, (4-Chlorophenyl)(pyridin-2-yl)methanol and its derivatives also hold potential in the realm of catalysis. The structural motif of a chiral alcohol adjacent to a pyridine ring is a common feature in ligands used for asymmetric catalysis. nih.gov

The functional groups within (4-Chlorophenyl)(pyridin-2-yl)methanol—the nitrogen atom of the pyridine ring and the hydroxyl group—can act as coordination sites for metal ions. By modifying or derivatizing this structure, it is possible to create ligands for metal-based catalysts. These derivative catalysts can enhance reaction rates and, more importantly, control the stereochemical outcome of a reaction, leading to high enantiomeric excess (ee) of the desired product. Pyridine-containing compounds are known to be part of catalysts for a wide range of organic transformations. nih.gov The development of catalysts based on this scaffold can lead to more efficient and selective synthetic processes. nih.gov

Development of Immobilized Enzyme Systems for Chiral Compound Production

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of efficient and environmentally friendly production methods. Biocatalysis using immobilized enzymes has emerged as a powerful technique for this purpose, and the synthesis of chiral (4-Chlorophenyl)(pyridin-2-yl)methanol is a prime example of its application.

Researchers have successfully used whole-cell biocatalysts, such as recombinant Escherichia coli and various yeast species like Cryptococcus sp., to produce enantiopure (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol. These systems utilize NADPH-dependent alcohol dehydrogenases to asymmetrically reduce the prochiral ketone, (4-chlorophenyl)(pyridin-2-yl)methanone (CPMK), to the desired (S)-alcohol with excellent conversion rates and high enantiomeric excess (>99% ee).

Immobilizing the biocatalyst offers several advantages:

Reusability : Immobilized E. coli cells have been shown to retain over 60% of their catalytic activity after five reuse cycles, which significantly lowers production costs.

Process Efficiency : In specialized microreaction systems, the synthesis time can be dramatically reduced. For instance, a yield of 99.6% was achieved in just 80 minutes, a 70% time reduction compared to traditional stirred-tank reactors.

Product Purity : These biocatalytic methods consistently produce the target chiral alcohol with very high enantiomeric excess (>99%).

| Biocatalyst | System Type | Substrate | Result | Reference |

|---|---|---|---|---|

| Recombinant E. coli | Whole-cell in water-cyclohexane biphasic system | (4-chlorophenyl)(pyridin-2-yl)methanone | >99% ee, 99.6% yield in 80 min | |

| Cryptococcus sp. | Whole-cell in aqueous ionic liquid media | (4-chlorophenyl)(pyridin-2-yl)methanone | >99% ee, 89% conversion | |

| Immobilized Alcohol and Glucose Dehydrogenases | Packed bed reactor with resin extraction | (4-chlorophenyl)(pyridin-2-yl)methanone | Continuous synthesis of (S)-CPMA |

Viii. Conclusion and Future Research Perspectives

Summary of Key Research Findings on (4-Chlorophenyl)(pyridin-2-yl)methanol

(4-Chlorophenyl)(pyridin-2-yl)methanol, a chiral secondary alcohol, has been the subject of significant research, primarily due to its critical role as a key intermediate in the synthesis of important pharmaceutical compounds. Research has established its molecular structure, featuring a pyridine (B92270) ring and a 4-chlorophenyl group connected by a hydroxymethyl bridge. The compound exists as two enantiomers, (S)- and (R)-(4-chlorophenyl)(pyridin-2-yl)methanol, with the (S)-enantiomer being a crucial precursor for the antiallergy drug Bepotastine (B66143). chemicalbook.com